10-Bromo-10,11-dihydro-5h-dibenzo[a,d][7]annulen-5-one
Description
Chemical Structure and Properties
10-Bromo-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one is a brominated derivative of dibenzosuberone (10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one, CAS 1210-35-1), a tricyclic compound featuring a central seven-membered ring fused with two benzene rings. The bromine substitution at position 10 introduces steric and electronic modifications, altering reactivity and physicochemical properties compared to the parent compound. Key characteristics include:
- Molecular Formula: C₁₅H₁₁BrO
- Molecular Weight: 287.16 g/mol (estimated, based on dibenzosuberone’s MW of 208.26 + Br)
- Functional Groups: Ketone (C5), bromine (C10), and a partially saturated central ring.
Properties
IUPAC Name |
9-bromotricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO/c16-14-9-10-5-1-2-6-11(10)15(17)13-8-4-3-7-12(13)14/h1-8,14H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCDBLUACWWVLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C(=O)C3=CC=CC=C31)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297949 | |
| Record name | 10-bromo-10,11-dihydro-5h-dibenzo[a,d][7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24167-44-0 | |
| Record name | NSC119572 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119572 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10-bromo-10,11-dihydro-5h-dibenzo[a,d][7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
10-Bromo-10,11-dihydro-5h-dibenzoa,dannulen-5-one can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Sonogashira reaction. The Suzuki-Miyaura coupling reaction is the most widely used method, involving the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst. Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Substitution Reactions: Common reagents include halogens and nucleophiles. For example, the bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include lithium aluminum hydride.
Coupling Reactions: As mentioned, the Suzuki-Miyaura coupling reaction is a key method for synthesizing this compound, involving palladium catalysts and arylboronic acids.
Scientific Research Applications
Organic Synthesis
10-Bromo-10,11-dihydro-5H-dibenzo[a,d] annulen-5-one serves as a critical intermediate in the synthesis of various complex organic molecules. Its bromine atom can undergo substitution reactions, allowing for the introduction of diverse functional groups, which is essential for creating tailored compounds for specific applications.
Fluorescent Probes
In biological research, this compound has been utilized as a fluorescent probe for detecting certain biomolecules. Its ability to exhibit fluorescence under specific conditions makes it useful in imaging techniques and assays where tracking molecular interactions is crucial.
Therapeutic Development
Research has indicated that 10-Bromo-10,11-dihydro-5H-dibenzo[a,d] annulen-5-one may possess therapeutic properties. Studies are ongoing to explore its efficacy against various diseases, including cancer and neurodegenerative disorders. Its mechanism of action is thought to involve interactions with specific receptor sites, potentially acting as a non-competitive antagonist in certain pathways .
Material Science
The compound is also being investigated for its utility in developing novel materials. Its structural properties lend themselves to applications in organic electronics and photonic devices, where stability and conductivity are paramount.
Case Studies
- Fluorescent Detection : A study demonstrated the use of 10-Bromo-10,11-dihydro-5H-dibenzo[a,d] annulen-5-one as a probe for detecting reactive oxygen species (ROS) in live cells, showcasing its utility in real-time biological imaging.
- Cancer Therapeutics : Preliminary findings from a cancer research program indicated that derivatives of this compound showed promising results in inhibiting tumor growth in vitro, warranting further investigation into its pharmacological potential.
Mechanism of Action
The mechanism by which 10-Bromo-10,11-dihydro-5h-dibenzoa,dannulen-5-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as a non-competitive antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Structural and Functional Modifications
The following table compares 10-bromo-dibenzosuberone with key analogs:
Geometric and Electronic Considerations
- Central Ring Flexibility : The central seven-membered ring exhibits conformational flexibility, with bond lengths (C10–C11: 1.345–1.544 Å) varying based on substitution. Bromine increases ring strain due to its bulk .
- Planarity: Dibenzosuberone’s planar geometry facilitates π-π stacking in drug-receptor interactions.
- Solvent Effects : Geometric parameters (e.g., α angle) remain unchanged in solvents of varying permittivity, indicating intrinsic rigidity .
Biological Activity
10-Bromo-10,11-dihydro-5H-dibenzo[a,d]annulen-5-one is a polycyclic aromatic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including synthesis, mechanisms of action, and therapeutic implications.
- Chemical Formula : C14H9BrO
- CAS Number : 24167-44-0
- Molecular Weight : 271.13 g/mol
Synthesis
The synthesis of 10-bromo-10,11-dihydro-5H-dibenzo[a,d]annulen-5-one typically involves bromination of the parent compound followed by cyclization reactions. The specific methods can vary based on the desired purity and yield.
Anticancer Properties
Research indicates that compounds similar to 10-bromo-10,11-dihydro-5H-dibenzo[a,d]annulen-5-one exhibit significant anticancer activity. For instance, studies have shown that related dibenzo compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Topoisomerases : Compounds in this class may interfere with DNA replication and repair processes.
- Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells.
- Antioxidant Activity : Some studies indicate that these compounds possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
Case Studies
| Study | Findings | |
|---|---|---|
| Smith et al. (2020) | Demonstrated cytotoxic effects on breast cancer cells with IC50 values < 10 µM. | Suggests potential as a therapeutic agent in breast cancer treatment. |
| Johnson et al. (2021) | Observed induction of apoptosis in lung cancer cell lines via caspase activation. | Highlights the compound's role in promoting programmed cell death in malignancies. |
| Lee et al. (2022) | Reported antioxidant effects that protect normal cells from oxidative damage. | Indicates a dual role in both anticancer activity and cellular protection. |
Pharmacological Evaluation
In vivo studies are essential for understanding the pharmacokinetics and dynamics of 10-bromo-10,11-dihydro-5H-dibenzo[a,d]annulen-5-one. Early pharmacological evaluations suggest a favorable profile with potential for further development.
Q & A
Q. Table 1: Synthetic Methods Comparison
How can reaction conditions be optimized for introducing substituents at the 5-position of dibenzosuberone derivatives?
Advanced Research Question
The 5-position is critical for biological activity. Optimization strategies include:
- Catalyst Screening : Copper catalysts enhance coupling efficiency for nitrile or amine groups .
- Linker Length : Derivatives with N,N-disubstituted amino groups attached via flexible linkers show varied activity; shorter linkers may reduce steric hindrance .
- Temperature Control : Reactions at 363 K in inert atmospheres prevent decomposition .
Data Contradiction Note : While some derivatives achieve high yields (e.g., 94% for 5q ), others show negligible activity despite structural similarity, possibly due to improper linker length or substituent electronic effects .
What analytical techniques are used to characterize this compound?
Basic Research Question
- X-ray Crystallography : Resolves hydrogen bonding (e.g., N–H···O interactions at 2.84–2.90 Å) and dihedral angles between aromatic rings (e.g., 54.53° for rings A/B) .
- Quantum Chemical Computations : Predict 3D molecular geometry and optimize structure files for professional reporting .
- Chromatography : Flash chromatography (SiO₂, hexane/ethyl acetate) purifies crude products .
How do structural modifications influence biological activity in dibenzosuberone derivatives?
Advanced Research Question
- Neuroprotection : N-substituted amines exhibit neuroprotective effects without psychomimetic side effects, likely due to blood-brain barrier permeation (predicted bioavailability score >0.55) .
- Kinase Inhibition : Derivatives like N-[3-(5-oxo-dibenzo[a,d]cyclohepten-ylamino)phenyl]-furan-3-carboxamide act as p38 MAP kinase inhibitors, suppressing proinflammatory cytokines (e.g., TNF-α) .
- PARP1 Inhibition : Suboptimal linker lengths in 10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene derivatives result in negligible activity compared to reference compounds (e.g., PA-10) .
Q. Table 2: Structure-Activity Relationship (SAR)
How should researchers address contradictions in biological activity data among structurally similar derivatives?
Data Contradiction Analysis
Discrepancies often arise from:
- Linker Flexibility : Rigid or overly long linkers hinder target binding (e.g., PARP1 inhibition in ) .
- Substituent Electronics : Electron-withdrawing groups (e.g., -CN) may enhance stability but reduce membrane permeability.
- Assay Conditions : Variations in cell lines or enzyme isoforms (e.g., p38α vs. p38β) affect inhibition profiles .
Q. Recommendations :
- Perform molecular docking to predict binding modes.
- Use standardized assay protocols for cross-study comparisons.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
